5-氨基-3-叔丁基-1,2-噻唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

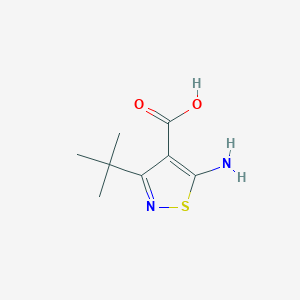

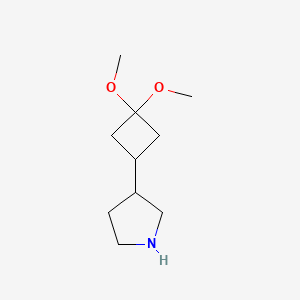

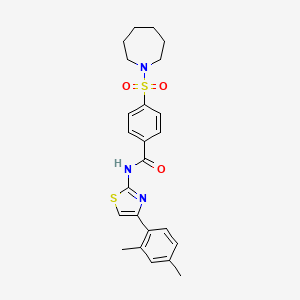

The compound 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid is a thiazole derivative, which is a class of compounds known for their presence in various biologically active molecules and pharmaceuticals. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The tert-butyl group attached to the thiazole ring is a bulky alkyl substituent that can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex due to the need for regiocontrol and the potential for side reactions. For example, the synthesis of related triazole-based scaffolds involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which can yield a protected version of triazole amino acids with complete regiocontrol . Similarly, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are structurally related to the compound of interest, has been achieved through a novel route that features a selective Sandmeyer reaction, demonstrating the versatility of such synthetic approaches .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate features hydrogen-bonded dimers consisting of N—H⋯N and N—H⋯O interactions . These interactions are crucial for the stability and conformation of the molecules in the solid state.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, which are essential for the synthesis of more complex molecules. For example, the reduction of a triazole-thiazole compound with NaBH4 has been used to synthesize a compound with antitumor activity . The reactivity of thiazole derivatives can be exploited to create molecules with specific biological activities, such as inhibitors of HSP90 .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric bulk, affecting the solubility and reactivity of the compound. The hydrogen bonding capabilities, as seen in ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, can affect the compound's melting point, boiling point, and other physical properties . Additionally, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, reveals the importance of intermolecular hydrogen bonds and π⋯π contacts in stabilizing the three-dimensional network structure .

科学研究应用

手性助剂应用: 在 Studer、Hintermann 和 Seebach (1995) 的一项研究中,合成了相关化合物叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯,该化合物由 L-丙氨酸合成,并用作肽合成的助剂。这表明类似化合物在对制药行业至关重要的对映体纯物质合成中的潜在应用 (Studer, Hintermann, & Seebach, 1995).

二肽合成: Schutkowski, Mrestani-Klaus 和 Neubert (2009) 报道了含非蛋白氨基酸的二肽 4-硝基苯胺的合成,包括与 5-氨基-3-叔丁基-1,2-噻唑-4-羧酸相关的化合物。这突出了该化合物在扩展肽化学范围中的相关性 (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

具有生物活性的新型化合物合成: Castelino 等人 (2014) 在 2014 年的一项研究中涉及新型衍生物的合成,包括 3-叔丁基-7-(芳氧甲基)-4H-[1,3,4]噻二唑并[2,3-c][1,2,4]三嗪-4-酮。这些化合物表现出中等蚊幼杀灭和抗菌活性,表明 5-氨基-3-叔丁基-1,2-噻唑-4-羧酸衍生物在开发新的生物活性物质中的潜力 (Castelino 等人,2014).

结构研究和氢键: Lynch 和 Mcclenaghan (2004) 研究了乙基 2-氨基-4-叔丁基-1,3-噻唑-5-羧酸酯(一种密切相关的化合物)的结构,强调了此类分子在结构化学和氢键研究中的重要性 (Lynch & Mcclenaghan, 2004).

新型合成方法: Bobko 等人 (2012) 开发了一种合成 5-氨基-3-芳基-1-(叔丁基)-1H-吡唑-4-羧酰胺的新型高效路线,证明了类似化合物在合成化学中的多功能性 (Bobko, Kaura, Evans, & Su, 2012).

肽模拟物和结构设计: Mathieu 等人 (2015) 报道了一种以交叉克莱森缩合为中心的合成方法,导致了 4-氨基(甲基)-1,3-噻唑-5-羧酸(ATC)的产生,这对于模拟蛋白质的二级结构很重要 (Mathieu 等人,2015).

作用机制

Target of Action

It’s worth noting that thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

Thiazole derivatives have been known to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

It’s important to note that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

It’s worth noting that thiazole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

One specific derivative, 2-amino-5-tert-butyl-1,3,4-thiadiazole, has been reported to inhibit the corrosion of brass in sea water samples .

未来方向

The 2-aminothiazole derivatives, to which “5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid” belongs, have shown significant potential in anticancer drug discovery . Future research may focus on further exploring the potential of these compounds in treating various types of cancer and other diseases .

属性

IUPAC Name |

5-amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)5-4(7(11)12)6(9)13-10-5/h9H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQRVOAVXHNONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)

![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)

![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate](/img/structure/B3016511.png)

![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)